Cas no 23312-11-0 (Benzothiazolium,3-ethyl-2-[3-(3-ethyl-6-nitro-2(3H)-benzothiazolylidene)-1-propen-1-yl]-6-nitro-,chloride (1:1))

Benzothiazolium,3-ethyl-2-[3-(3-ethyl-6-nitro-2(3H)-benzothiazolylidene)-1-propen-1-yl]-6-nitro-,chloride (1:1) structure
23312-11-0 structure
Product name:Benzothiazolium,3-ethyl-2-[3-(3-ethyl-6-nitro-2(3H)-benzothiazolylidene)-1-propen-1-yl]-6-nitro-,chloride (1:1)
CAS No:23312-11-0
MF:C21H19ClN4O4S2
MW:490.982960939407
CID:270762
PubChem ID:146749

Benzothiazolium,3-ethyl-2-[3-(3-ethyl-6-nitro-2(3H)-benzothiazolylidene)-1-propen-1-yl]-6-nitro-,chloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzothiazolium,3-ethyl-2-[3-(3-ethyl-6-nitro-2(3H)-benzothiazolylidene)-1-propen-1-yl]-6-nitro-,chloride (1:1)
    • 23312-11-0
    • 3-Ethyl-2-[3-(3-ethyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)prop-1-en-1-yl]-6-nitro-1,3-benzothiazol-3-ium chloride
    • DTXSID80945985
    • SCHEMBL11536389
    • Inchi: InChI=1S/C21H19N4O4S2.ClH/c1-3-22-16-10-8-14(24(26)27)12-18(16)30-20(22)6-5-7-21-23(4-2)17-11-9-15(25(28)29)13-19(17)31-21;/h5-13H,3-4H2,1-2H3;1H/q+1;/p-1
    • InChI Key: WGQSXDTWWANNBK-UHFFFAOYSA-M
    • SMILES: [Cl-].O=[N+](C1C=CC2N(/C(/SC=2C=1)=C/C=C/C1SC2C=C(C=CC=2[N+]=1CC)[N+]([O-])=O)CC)[O-]

Computed Properties

  • Exact Mass: 470.9051
  • Monoisotopic Mass: 490.053624
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 4
  • Complexity: 692
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 152

Experimental Properties

  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 93.4

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